molecular formula C16H11ClF3N5O2 B8648838 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide

Cat. No.: B8648838
M. Wt: 397.74 g/mol
InChI Key: OYTMQFRABPDNPZ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-trifluoromethylphenyl group and a tetrazolylphenoxy group, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C16H11ClF3N5O2

Molecular Weight

397.74 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(tetrazol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C16H11ClF3N5O2/c17-14-5-4-10(6-13(14)16(18,19)20)22-15(26)8-27-12-3-1-2-11(7-12)25-9-21-23-24-25/h1-7,9H,8H2,(H,22,26)

InChI Key

OYTMQFRABPDNPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide typically involves multiple steps. One common approach is to start with 4-chloro-3-(trifluoromethyl)aniline, which undergoes a series of reactions to introduce the tetrazolylphenoxy group. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide include:

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)aniline
  • 3,5-bis(trifluoromethyl)phenyl isocyanate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

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